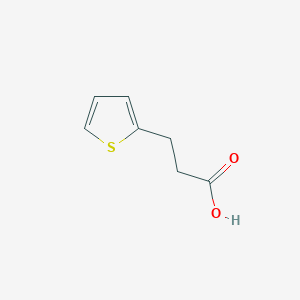

3-(2-Thienyl)propanoic acid

Description

Propriétés

IUPAC Name |

3-thiophen-2-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPVYTKZYZPIQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351552 |

Source

|

| Record name | 3-(2-THIENYL)PROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5928-51-8 |

Source

|

| Record name | 3-(2-THIENYL)PROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Thienyl) propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(2-Thienyl)propanoic acid CAS number and properties

An In-Depth Technical Guide to 3-(2-Thienyl)propanoic Acid (CAS: 5928-51-8): Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a heterocyclic carboxylic acid that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a bifunctional molecule, it incorporates both a robust aromatic thiophene ring and a reactive carboxylic acid moiety. This unique structural combination makes it a highly valuable and versatile building block for the synthesis of complex molecular architectures.

The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-recognized bioisostere of the benzene ring. Its inclusion in drug candidates can favorably modulate physicochemical properties, often leading to enhanced metabolic stability, improved cellular permeability, and unique binding interactions with biological targets.[1][2] The propanoic acid side chain provides a convenient synthetic handle for further chemical elaboration, such as amide bond formation or esterification.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the core properties, a validated synthesis protocol, key applications, and essential safety information for this compound, with a focus on its pivotal role as a key starting material in the synthesis of the antihypertensive drug, Eprosartan.[3][4]

Part 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section details the essential identifiers and physicochemical data for this compound.

Chemical Identity and Properties

The following tables summarize the key identifiers and physical properties of the compound, compiled from various chemical suppliers and databases.[4][5][6][7]

| Identifier | Value |

| CAS Number | 5928-51-8[3][4][5][6][8] |

| Molecular Formula | C₇H₈O₂S[4][5][6] |

| Molecular Weight | 156.21 g/mol [5][6] |

| IUPAC Name | 3-(thiophen-2-yl)propanoic acid[6][7] |

| Synonyms | 3-(2-Thienyl)propionic acid, 2-Thiophenepropanoic acid[2][4][6] |

| InChI Key | MJPVYTKZYZPIQA-UHFFFAOYSA-N[6][7] |

| SMILES | C1=CSC(=C1)CCC(=O)O[6][8] |

| Physical Property | Value |

| Appearance | White to beige crystals or needles[3][4][6][8] |

| Melting Point | 45-49 °C[3][4][6][8] |

| Boiling Point | ~250.5 °C (estimate)[3][4] |

| Density | ~1.25 g/cm³ (estimate)[3][4] |

| Solubility | Soluble in ethanol and acetone[6]. Moderate solubility in polar solvents[2]. |

Spectroscopic Profile

Spectroscopic analysis is critical for verifying the identity, structure, and purity of a chemical compound. The data presented below is derived from a documented synthesis and provides a reliable reference for quality control.[9]

| Technique | Key Data |

| ¹H NMR | (CD₃SOCD₃) δ: 12.2 (br s, 1H, -COOH), 7.23-7.21 (m, 1H, Thienyl-H), 6.89-6.86 (m, 1H, Thienyl-H), 6.82-6.81 (m, 1H, Thienyl-H), 2.99 (t, J=7.4 Hz, 2H, -CH₂-Thienyl), 2.53 (t, J=7.4 Hz, 2H, -CH₂-COOH)[9] |

| ¹³C NMR | (CD₃SOCD₃) δ (ppm): 173.42 (C=O), 143.39 (Thienyl C-S), 126.90 (Thienyl CH), 124.70 (Thienyl CH), 123.72 (Thienyl CH), 35.61 (-CH₂-), 24.70 (-CH₂-)[9] |

| Infrared (IR) | (KBr, cm⁻¹) 3102-3036 (O-H stretch), 2922 (C-H stretch), 1706 (C=O stretch), 1440, 1408 (C=C stretch), 1232, 1220 (C-O stretch), 692 (C-S stretch)[9] |

| Mass Spec. (MS) | m/z: 157 [M+H]⁺[9] |

Expert Interpretation: The ¹H NMR spectrum clearly shows the characteristic signals for the propanoic acid chain: a triplet at 2.99 ppm for the methylene group adjacent to the thiophene ring and another triplet at 2.53 ppm for the methylene group alpha to the carbonyl. The multiplets between 6.81 and 7.23 ppm correspond to the three protons on the 2-substituted thiophene ring. The broad singlet at 12.2 ppm is indicative of the acidic carboxylic proton. The ¹³C NMR and IR data further confirm the presence of the key functional groups, notably the carboxylic acid and the thienyl moiety.

Part 2: Synthesis and Reaction Chemistry

The most direct and widely cited method for preparing this compound is through the selective hydrogenation of its unsaturated precursor, 3-(2-thienyl)acrylic acid. This method is efficient and avoids harsh conditions that could degrade the sensitive thiophene ring.

Protocol: Catalytic Hydrogenation of 3-(2-thienyl)acrylic acid

This protocol is adapted from a documented laboratory procedure and represents a reliable method for obtaining high-purity material.[9]

Causality Behind Experimental Choices:

-

Catalyst: 10% Palladium on carbon (Pd/C) is the catalyst of choice. Palladium is highly effective for the reduction of carbon-carbon double bonds. The carbon support provides high surface area for the reaction, and this catalyst is known for its selectivity, leaving the aromatic thiophene ring intact under mild conditions.

-

Reaction Conditions: A Parr hydrogenator allows the reaction to be conducted safely under a positive pressure of hydrogen (45 psi). This moderate pressure is sufficient to drive the reaction to completion at room temperature without requiring heat, which could promote side reactions.

-

Solvent: Tetrahydrofuran (THF) is an excellent solvent for the starting material and provides a suitable medium for the heterogeneous catalysis.

-

Workup & Purification: Filtration through Celite is a standard technique to remove the solid Pd/C catalyst. Recrystallization from water is an effective final purification step, as the product has limited solubility in cold water while impurities are either more soluble or less soluble, allowing for effective separation.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-(2-thienyl)acrylic acid (15.59 g, 0.10 mol) in tetrahydrofuran (130 mL) within a suitable Parr shaker flask, add 10% Palladium on carbon (4.2 g).

-

Hydrogenation: Seal the reaction vessel and place it on a Parr hydrogenation apparatus. Purge the vessel with hydrogen gas, then pressurize to 45 psi.

-

Reaction Execution: Shake the mixture at room temperature for approximately 24 hours. Monitor the reaction progress by observing the pressure drop or by analytical techniques like TLC or LC-MS.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of THF to ensure complete recovery of the product.

-

Solvent Evaporation: Combine the filtrate and washings. Concentrate the solution to dryness using a rotary evaporator. This will yield a crude solid.

-

Purification: Recrystallize the crude solid from water to yield pure this compound as white to tan colored needles (Typical yield: ~60%).[9]

Caption: Workflow for the synthesis of this compound.

Part 3: Applications in Medicinal Chemistry and Drug Development

The primary value of this compound lies in its application as a sophisticated building block for active pharmaceutical ingredients (APIs).

Case Study: A Key Intermediate for Eprosartan

This compound is critically important as an intermediate in the synthesis of Eprosartan.[3][4] Eprosartan is an angiotensin II receptor antagonist used for the treatment of hypertension. In the context of pharmaceutical manufacturing and quality control, this compound is also designated as "Eprosartan USP Related Compound B," making it an essential reference standard for impurity profiling of the final drug product.[2][3]

The synthesis of Eprosartan involves a multi-step pathway where the thiophene propanoic acid core is eventually coupled with an imidazole component. The presence of the thiophene ring in the final Eprosartan molecule is crucial for its pharmacological activity and pharmacokinetic profile.

Caption: Role of this compound in Eprosartan synthesis.

Part 4: Safety, Handling, and Storage

Hazard Identification

-

Classification: The compound is classified by suppliers with the hazard code "C" for corrosive.[4][7]

-

Inferred Hazards: Based on the carboxylic acid functionality and data from related compounds like 3-(2-thienyl)-2-propenoic acid, hazards are expected to include skin irritation, serious eye irritation/damage, and potential respiratory irritation.[10][11] The parent propanoic acid is known to cause severe skin burns and eye damage.[12]

| GHS Information | (Based on related compounds) |

| Pictogram(s) | GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Statement(s) | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.[12] |

| Precautionary Statement(s) | P260: Do not breathe dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[12] |

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[3][4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery and organic synthesis. Its well-defined physicochemical properties, straightforward synthesis, and proven utility as a precursor to complex APIs like Eprosartan underscore its importance. This guide provides the foundational knowledge required for scientists to confidently and safely incorporate this valuable building block into their research endeavors, paving the way for future discoveries.

References

- LookChem. Cas 5928-51-8, 3-(2-THIENYL)PROPIONIC ACID.

- PrepChem.com. Synthesis of A: this compound.

- Blochain. The Role of 3-Amino-3-(2-thienyl)propionic Acid in Modern Drug Discovery.

- Georganics. This compound - High purity.

- AA Blocks. Safety Data Sheet - 2-Carbethoxy-3-(2-thienyl)propionic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 5928-51-8: this compound | CymitQuimica [cymitquimica.com]

- 3. 3-(2-THIENYL)PROPIONIC ACID CAS#: 5928-51-8 [m.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. prepchem.com [prepchem.com]

- 10. echemi.com [echemi.com]

- 11. 2-Carbethoxy-3-(2-thienyl)propanoic acid - Safety Data Sheet [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. aablocks.com [aablocks.com]

Synthesis of 3-(2-Thienyl)propanoic Acid: A-to-Z Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Thienyl)propanoic acid is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of various pharmacologically active compounds. This technical guide provides an in-depth exploration of the prevalent and efficient synthetic routes starting from thiophene. We will delve into the mechanistic underpinnings of a robust two-step synthesis involving Friedel-Crafts acylation followed by a reduction of the resulting keto acid. This guide will offer detailed, step-by-step protocols, causal explanations for experimental choices, and a comparative analysis of different reduction methodologies. Our focus is to equip researchers with the practical knowledge and theoretical understanding necessary for the successful and optimized synthesis of this important molecule.

Introduction

The thiophene ring is a privileged scaffold in drug discovery, imparting unique physicochemical properties to molecules that can enhance metabolic stability and cellular permeability.[1] this compound, with its characteristic thiophene moiety and a propanoic acid side chain, serves as a versatile intermediate in the synthesis of a range of therapeutic agents, including the angiotensin II receptor antagonist, Eprosartan.[2][3] The strategic synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical research communities. This guide will focus on a widely adopted and reliable synthetic strategy commencing with the readily available starting material, thiophene.

Synthetic Strategy Overview

The most common and efficient pathway for the synthesis of this compound from thiophene is a two-step process:

-

Friedel-Crafts Acylation: Thiophene undergoes an electrophilic aromatic substitution reaction with succinic anhydride in the presence of a Lewis acid catalyst to form 3-(2-thenoyl)propanoic acid.

-

Reduction: The ketone functionality of 3-(2-thenoyl)propanoic acid is then reduced to a methylene group to yield the final product, this compound.

This approach is advantageous due to the high regioselectivity of the Friedel-Crafts acylation on the thiophene ring and the well-established methods for ketone reduction.

Caption: Overall synthetic workflow from thiophene to this compound.

Part 1: Friedel-Crafts Acylation of Thiophene

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, allowing for the introduction of an acyl group onto an aromatic ring.[4] In this synthesis, succinic anhydride serves as the acylating agent.

Mechanistic Insights

The reaction is initiated by the activation of succinic anhydride by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[5][6] The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. This electrophilic attack preferentially occurs at the C2 position (α-position) of the thiophene ring.[7] This high regioselectivity is attributed to the greater stabilization of the cationic intermediate (arenium ion or σ-complex) formed during attack at the C2 position, which can be depicted with three resonance structures, compared to the two resonance structures for attack at the C3 position.[7]

It is crucial to use a stoichiometric amount of the Lewis acid catalyst because the product, a ketone, is a moderate Lewis base and forms a complex with the catalyst, rendering it inactive.[8][9] This complex is subsequently hydrolyzed during the aqueous workup to liberate the keto acid.

Caption: Key steps in the Friedel-Crafts acylation of thiophene.

Experimental Protocol: Synthesis of 3-(2-Thenoyl)propanoic Acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Thiophene | 84.14 | (To be calculated) | (To be calculated) |

| Succinic Anhydride | 100.07 | (To be calculated) | (To be calculated) |

| Anhydrous Aluminum Chloride | 133.34 | (To be calculated) | (To be calculated) |

| Dichloromethane (DCM) | - | (To be calculated) | - |

| Hydrochloric Acid (conc.) | - | (To be calculated) | - |

| Water | - | (To be calculated) | - |

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in dichloromethane, add succinic anhydride in portions, maintaining the temperature below 10 °C.

-

Cool the resulting mixture to 0-5 °C and add thiophene dropwise over a period of 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with water, and then extract the product into an aqueous sodium bicarbonate solution.

-

Acidify the aqueous extract with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-(2-thenoyl)propanoic acid.

Part 2: Reduction of 3-(2-Thenoyl)propanoic Acid

The second critical step is the reduction of the carbonyl group of the intermediate keto acid to a methylene group. Two classical methods are particularly effective for this transformation: the Clemmensen reduction and the Wolff-Kishner reduction. The choice between these methods depends on the overall functional group tolerance of the substrate.[10]

Method A: Clemmensen Reduction

The Clemmensen reduction involves the treatment of a ketone with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid.[11][12] This method is well-suited for substrates that are stable in strongly acidic conditions.[13] The reaction is particularly effective for aryl-alkyl ketones, such as the intermediate in this synthesis.[11]

Mechanism: The precise mechanism of the Clemmensen reduction is not fully elucidated but is believed to involve a series of single-electron transfers from the metal surface, leading to the formation of zinc carbenoids as intermediates.[11]

Experimental Protocol: Clemmensen Reduction

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(2-Thenoyl)propanoic Acid | 184.21 | (To be calculated) | (To be calculated) |

| Zinc Dust | 65.38 | (To be calculated) | (To be calculated) |

| Mercuric Chloride | 271.52 | (To be calculated) | (To be calculated) |

| Hydrochloric Acid (conc.) | - | (To be calculated) | - |

| Toluene | - | (To be calculated) | - |

Procedure:

-

Prepare amalgamated zinc by stirring zinc dust with a dilute aqueous solution of mercuric chloride for a short period. Decant the aqueous solution.

-

To a flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and toluene.

-

Add 3-(2-thenoyl)propanoic acid to the mixture.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

-

After cooling, separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., water or a mixture of hexanes and ethyl acetate) to obtain pure this compound.[14]

Method B: Wolff-Kishner Reduction

The Wolff-Kishner reduction is an alternative method that employs basic conditions, making it suitable for substrates that are sensitive to strong acids.[15] The reaction involves the formation of a hydrazone intermediate, which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.[16][17]

Mechanism: The reaction proceeds via the initial formation of a hydrazone from the ketone and hydrazine.[15] The hydrazone is then deprotonated by the strong base to form a resonance-stabilized anion. Subsequent protonation and deprotonation steps lead to the formation of a diimide anion, which collapses with the extrusion of nitrogen gas to form a carbanion.[15][16] This carbanion is then protonated by the solvent to yield the final alkane product.[18] The Huang-Minlon modification, which involves removing water and excess hydrazine by distillation before the high-temperature decomposition step, often leads to improved yields and shorter reaction times.[15]

Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(2-Thenoyl)propanoic Acid | 184.21 | (To be calculated) | (To be calculated) |

| Hydrazine Hydrate (85%) | - | (To be calculated) | - |

| Potassium Hydroxide | 56.11 | (To be calculated) | (To be calculated) |

| Diethylene Glycol | - | (To be calculated) | - |

Procedure:

-

In a flask equipped with a distillation apparatus, dissolve 3-(2-thenoyl)propanoic acid and potassium hydroxide in diethylene glycol.

-

Add hydrazine hydrate to the mixture and heat to reflux for 1-2 hours to form the hydrazone.

-

Remove the condenser and allow the temperature to rise to 190-200 °C, distilling off water and excess hydrazine.

-

Once the desired temperature is reached, reattach the condenser and continue to reflux for an additional 3-4 hours.

-

Cool the reaction mixture and dilute with water.

-

Acidify the mixture with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Recrystallize from a suitable solvent to obtain pure this compound.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₈O₂S[19] |

| Molecular Weight | 156.21 g/mol [19] |

| Melting Point | 45-49 °C[2][20] |

| Appearance | White to beige crystals or needles[20] |

Spectroscopic Data: [14]

-

¹H NMR (CDCl₃): δ (ppm) ~7.17 (dd, 1H), ~6.95 (dd, 1H), ~6.85 (m, 1H), ~3.20 (t, 2H), ~2.85 (t, 2H).

-

¹³C NMR (CDCl₃): δ (ppm) ~179.0, ~142.0, ~127.0, ~125.0, ~123.5, ~34.0, ~25.0.

-

IR (KBr, cm⁻¹): ~3100-2600 (broad, O-H stretch), ~1700 (C=O stretch).

-

MS (m/z): 156 (M⁺).

Conclusion

The synthesis of this compound from thiophene via a two-step sequence of Friedel-Crafts acylation and subsequent reduction is a reliable and well-established method. The choice between the Clemmensen and Wolff-Kishner reduction protocols should be guided by the acid or base sensitivity of any other functional groups present in more complex substrates. The detailed protocols and mechanistic discussions provided in this guide are intended to provide researchers with a solid foundation for the successful synthesis and application of this important chemical intermediate in their drug discovery and development endeavors.

References

- Vertex AI Search. (n.d.). The Role of 3-Amino-3-(2-thienyl)propionic Acid in Modern Drug Discovery.

- PrepChem.com. (n.d.). Synthesis of A: this compound.

- Chemistry Steps. (n.d.). Friedel-Crafts Acylation.

- Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Google Patents. (n.d.). US2432991A - Acylation of thiophene.

- Google Patents. (n.d.). US2492629A - Acylation of thiophene.

- Thermo Fisher Scientific. (n.d.). This compound, 98%.

- Benchchem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation of Succinic Anhydride.

- YouTube. (2020). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction.

- Benchchem. (n.d.). This compound | 5928-51-8.

- Wikipedia. (n.d.). Clemmensen reduction.

- BLD Pharm. (n.d.). 5928-51-8|3-(2-Thienyl)propionic Acid.

- ChemScene. (n.d.). 5928-51-8 | this compound.

- Organic Reactions. (n.d.). The Wolff-Kishner Reduction.

- SlideShare. (n.d.). CLEMMENSEN REDUCTION.

- ChemTalk. (n.d.). The Clemmensen Reduction.

- ResearchGate. (2025). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25.

- Wikipedia. (n.d.). Wolff–Kishner reduction.

- Google Patents. (n.d.). EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs.

- Beilstein Journal of Organic Chemistry. (2019). Mechanochemical Friedel–Crafts acylations.

- Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride.

- Organic Chemistry Portal. (n.d.). Clemmensen Reduction.

- ChemicalBook. (n.d.). 3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID synthesis.

- Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid.

- Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.

- LGC Standards. (n.d.). 3-(Thiophen-2-yl)propanoic Acid.

- Google Patents. (n.d.). EP0453159A1 - Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs.

- BYJU'S. (n.d.). Wolff Kishner reduction mechanism.

- Chemistry LibreTexts. (2023). Wolff-Kishner Reduction.

- PubChem. (n.d.). This compound.

- USBiological. (n.d.). 160369 3-(Thiophen-2-yl)propionic Acid CAS: 5928-51-8.

- MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-(Thiophen-2-yl)propanoic Acid | LGC Standards [lgcstandards.com]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 10. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 11. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 12. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 13. Clemmensen Reduction [organic-chemistry.org]

- 14. prepchem.com [prepchem.com]

- 15. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 16. byjus.com [byjus.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chemscene.com [chemscene.com]

- 20. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

3-(2-Thienyl)propanoic acid molecular structure and IUPAC name

An In-depth Technical Guide to 3-(Thiophen-2-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

3-(Thiophen-2-yl)propanoic acid is a pivotal organic compound characterized by a thiophene ring linked to a propanoic acid moiety. While a simple molecule, it serves as a high-value intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural features, particularly the presence of the sulfur-containing aromatic thiophene ring, often impart favorable pharmacokinetic properties in drug candidates. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a detailed and validated synthesis protocol, and its critical role in medicinal chemistry, most notably as a key building block for the antihypertensive drug Eprosartan.

Molecular Structure and Nomenclature

A precise understanding of a molecule's structure and official naming is fundamental for regulatory compliance, literature searches, and unambiguous scientific communication.

IUPAC Name and Common Synonyms

The systematic name for this compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) is 3-thiophen-2-ylpropanoic acid .[1][2]

In commercial and research contexts, it is frequently referred to by several synonyms:

-

3-(2-Thienyl)propanoic acid[1]

Chemical Formula and Structural Representation

The compound is composed of a propanoic acid chain attached to the second carbon of a thiophene ring.

-

Molecular Weight: Approximately 156.21 g/mol [7]

The two-dimensional structure is visualized below.

Caption: 2D structure of 3-(thiophen-2-yl)propanoic acid.

Physicochemical and Spectroscopic Data

The physical properties and spectroscopic fingerprint of a compound are essential for its identification, quality control, and process optimization.

Physicochemical Properties

The key physical and chemical properties are summarized below. These values are critical for determining appropriate solvents for reactions and purification, as well as for storage conditions.[4]

| Property | Value | Source(s) |

| CAS Number | 5928-51-8 | [2][7] |

| Appearance | White to beige crystals or needles | [1][3] |

| Melting Point | 45-60 °C | [1][2][8] |

| Molecular Formula | C₇H₈O₂S | [2][7] |

| Molecular Weight | 156.21 g/mol | [7] |

| Solubility | Soluble in ethanol and acetone. | [1] |

| Topological Polar Surface Area | 65.5 Ų | [2] |

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following data represents a characteristic fingerprint for 3-(thiophen-2-yl)propanoic acid.[8]

-

¹H NMR (in CD₃SOCD₃):

-

δ 12.2 (br s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group. Its broadness is due to hydrogen bonding and chemical exchange.

-

δ 7.23-7.21 (m, 1H), 6.89-6.86 (m, 1H), 6.82-6.81 (m, 1H): These multiplets represent the three protons on the thiophene ring, confirming its substitution pattern.

-

δ 2.99 (t, J=7.4 Hz, 2H), 2.53 (t, J=7.4 Hz, 2H): These two triplets are characteristic of the two adjacent methylene (-CH₂-) groups in the propanoic acid chain. The triplet splitting pattern confirms they are adjacent to each other.

-

-

¹³C NMR (in CD₃SOCD₃):

-

ppm 173.42: The signal for the carbonyl carbon of the carboxylic acid.

-

ppm 143.39, 126.90, 124.70, 123.72: Signals corresponding to the four distinct carbon atoms of the substituted thiophene ring.

-

ppm 35.61, 24.70: Signals for the two methylene carbons of the ethyl bridge.

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

3102-3036: C-H stretching of the aromatic thiophene ring.

-

2922: Aliphatic C-H stretching from the propanoic chain.

-

1706: A strong absorption characteristic of the C=O (carbonyl) stretching of the carboxylic acid.

-

-

Mass Spectrometry (MS):

-

m/z (MH+) 157: The protonated molecular ion peak, confirming the molecular weight of 156.[8]

-

Synthesis and Experimental Protocol

The reliable synthesis of 3-(thiophen-2-yl)propanoic acid is crucial for its use as a pharmaceutical intermediate. A common and efficient method is the catalytic hydrogenation of its unsaturated precursor, 3-(2-thienyl)acrylic acid.[8]

Detailed Synthesis Protocol: Parr Hydrogenation

This protocol describes a self-validating system where reaction completion and product purity are confirmed through standard analytical techniques.

Objective: To reduce the carbon-carbon double bond of 3-(2-thienyl)acrylic acid to yield the target saturated propanoic acid.

Causality of Experimental Choices:

-

Parr Hydrogenator: This apparatus is chosen for its ability to safely conduct reactions under moderate hydrogen pressure, which is necessary to efficiently drive the catalytic hydrogenation to completion.

-

Palladium on Carbon (10% Pd/C): This is a highly effective and widely used heterogeneous catalyst for the hydrogenation of alkenes. It provides a high surface area for the reaction, is easily removed by filtration, and minimizes metal contamination in the final product.

-

Tetrahydrofuran (THF): THF is selected as the solvent because it effectively dissolves the starting material and is inert under the hydrogenation conditions.

-

Celite Filtration: Celite is a diatomaceous earth filtration aid. It is used to create a filter bed that prevents the fine particles of the Pd/C catalyst from passing through the filter paper, ensuring complete removal of the catalyst from the product solution.

-

Recrystallization: This is a critical final purification step. By dissolving the crude product in a minimal amount of hot solvent (water) and allowing it to cool slowly, a highly pure crystalline product is formed, leaving impurities behind in the solvent. The sharp melting point of the final product serves as a validation of its purity.

Caption: Workflow for the synthesis of 3-(thiophen-2-yl)propanoic acid.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable Parr shaker flask, dissolve 3-(2-thienyl)acrylic acid (15.59 g, 0.10 mol) in tetrahydrofuran (130 mL).[8]

-

Catalyst Addition: Carefully add 10% Palladium on carbon (4.2 g) to the solution under an inert atmosphere if possible.[8]

-

Hydrogenation: Seal the flask, connect it to a Parr hydrogenation apparatus, and purge the system with hydrogen gas. Pressurize the vessel to 45 psi with hydrogen and agitate the mixture at room temperature for approximately 24 hours, or until hydrogen uptake ceases.[8]

-

Catalyst Removal: Depressurize the vessel. Filter the reaction mixture through a pad of Celite to completely remove the Pd/C catalyst. Wash the filter cake with a small amount of THF to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrates and concentrate the solution to dryness using a rotary evaporator. This will yield a crude solid.[8]

-

Purification: Purify the crude solid by recrystallization from hot water to yield white to tan colored needles.[8]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to obtain the final product. A typical yield is around 60%.[8]

Role in Drug Development and Medicinal Chemistry

The thienyl-propanoic acid scaffold is of significant interest in medicinal chemistry due to its presence in several biologically active molecules.

A Key Building Block for Eprosartan

The most prominent application of 3-(thiophen-2-yl)propanoic acid is as a registered starting material and key intermediate in the synthesis of Eprosartan .[3][5] Eprosartan is an angiotensin II receptor antagonist used for the treatment of hypertension. The presence of the thiophene moiety in the final drug structure is crucial for its binding affinity and overall efficacy.

Caption: Role as an intermediate in the synthesis of Eprosartan.

The Aryl Propionic Acid Class

3-(Thiophen-2-yl)propanoic acid belongs to the broader class of aryl propionic acid derivatives. This class includes many well-known non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen and Naproxen.[9] These drugs function by inhibiting cyclooxygenase (COX) enzymes.[9] The structural similarity suggests that derivatives of 3-(thiophen-2-yl)propanoic acid could be explored for anti-inflammatory and analgesic properties. For instance, the related compound Tiaprofenic acid is an NSAID that also contains a thiophene ring.[10]

Advantages of the Thiophene Moiety

In drug design, replacing a phenyl ring with a bioisosteric thiophene ring can offer several advantages. The thiophene moiety can alter the molecule's electronic properties, lipophilicity, and metabolic profile.[11] This can lead to improved pharmacokinetic properties, such as enhanced metabolic stability or better cell permeability, making it an attractive scaffold for medicinal chemists.[11]

Safety and Handling

According to its Safety Data Sheet (SDS), 3-(thiophen-2-yl)propanoic acid is classified as a hazardous substance.

-

GHS Hazard Statements: H314 - Causes severe skin burns and eye damage.[2][12]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. The material should be handled in a well-ventilated area or a chemical fume hood.[12]

Always consult the most current SDS from the supplier before handling this chemical.

Conclusion

3-(Thiophen-2-yl)propanoic acid is more than a simple chemical reagent; it is a validated and critical component in the pharmaceutical manufacturing supply chain. Its well-defined structure, predictable chemical properties, and established synthesis protocols make it a reliable building block for complex APIs like Eprosartan. For researchers in drug discovery, the thienyl-propanoic acid scaffold continues to offer a versatile platform for developing novel therapeutics with potentially enhanced pharmacological profiles.

References

- PrepChem. (n.d.). Synthesis of A: this compound.

- Pharmaffiliates. (n.d.). The Role of 3-Amino-3-(2-thienyl)propionic Acid in Modern Drug Discovery.

- PubChem. (n.d.). 3-(Thiophen-3-yl)propanoic acid.

- TSI Journals. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid.

- PubChem. (n.d.). 2-(Thiophen-3-yl)propanoic acid.

- Google Patents. (1991). EP0453159A1 - Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs.

- Singh, N., et al. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 3-(2-THIENYL)PROPIONIC ACID CAS#: 5928-51-8 [m.chemicalbook.com]

- 4. CAS 5928-51-8: this compound | CymitQuimica [cymitquimica.com]

- 5. 3-(2-THIENYL)PROPIONIC ACID | 5928-51-8 [chemicalbook.com]

- 6. 3-(Thiophen-2-yl)propanoic Acid | LGC Standards [lgcstandards.com]

- 7. chemscene.com [chemscene.com]

- 8. prepchem.com [prepchem.com]

- 9. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 10. tsijournals.com [tsijournals.com]

- 11. nbinno.com [nbinno.com]

- 12. 5928-51-8|3-(2-Thienyl)propionic Acid|BLD Pharm [bldpharm.com]

solubility of 3-(2-Thienyl)propanoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-(2-Thienyl)propanoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a molecule of interest in pharmaceutical and materials science research. Lacking extensive published quantitative solubility data, this document equips researchers, chemists, and drug development professionals with the foundational knowledge to predict, analyze, and experimentally determine the solubility of this compound in a diverse range of organic solvents. The guide integrates theoretical principles of dissolution, predictive models such as Hansen Solubility Parameters, and detailed, field-proven experimental protocols.

Introduction: Understanding this compound

This compound (CAS 5928-51-8) is a carboxylic acid derivative featuring a thiophene ring linked to a propanoic acid moiety.[1] This bifunctional nature—a polar, hydrogen-bonding carboxylic acid group and a non-polar, aromatic thiophene ring—governs its interactions with solvents and is central to its application in organic synthesis, particularly as an intermediate in the synthesis of pharmaceuticals like the antihypertensive agent Eprosartan.[2] A thorough understanding of its solubility is critical for reaction optimization, purification, formulation development, and ensuring process efficiency.

The molecule's structure presents a classic solubility challenge: the hydrophilic carboxylic "head" promotes interaction with polar solvents, while the lipophilic thiophene "tail" enhances affinity for non-polar environments.[1] This guide will deconstruct these competing influences to provide a robust framework for solvent selection and solubility determination.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈O₂S | [3][4] |

| Molecular Weight | 156.2 g/mol | [3][4] |

| Physical Form | White to beige crystals or needles | [2][3] |

| Melting Point | 45–49 °C | [2][4] |

| LogP (Octanol-Water) | 1.7653 | [5] |

| Topological Polar Surface Area | 37.3 Ų | [5] |

The Theoretical Bedrock of Solubility

The dissolution of a solid solute, such as this compound, into a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsol). Dissolution occurs spontaneously when ΔGsol is negative. The equation ΔGsol = ΔHsol - TΔSsol reveals the interplay between enthalpy (ΔH) and entropy (ΔS).

-

Enthalpy of Solution (ΔHsol): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

-

Lattice Energy (Endothermic): Energy is required to overcome the intermolecular forces holding the crystalline structure of this compound together.

-

Solvation Energy (Exothermic): Energy is released when solvent molecules surround and interact with the solute molecules. For this compound, this involves hydrogen bonds forming at the carboxylic acid group and van der Waals forces interacting with the thiophene ring and alkyl chain.[6]

-

-

Entropy of Solution (ΔSsol): This term reflects the change in disorder. Typically, dissolving a structured solid into a liquid increases the overall entropy, which favors dissolution.[3]

The fundamental principle of "like dissolves like" is a direct consequence of these thermodynamic factors. A good solvent for this compound will be one that can form strong, energetically favorable interactions with both its polar and non-polar regions, effectively compensating for the energy required to break the crystal lattice.

Predicting Solubility: A Framework for Solvent Selection

Given the molecule's dual nature, a systematic approach to solvent selection is essential. Solvents can be broadly classified, and predicting the solubility of this compound in each class requires analyzing the dominant intermolecular forces.

-

Polar Protic Solvents (e.g., Alcohols, Water): These solvents, like methanol and ethanol, can act as both hydrogen bond donors and acceptors. They are expected to interact strongly with the carboxylic acid group. Short-chain alcohols are predicted to be effective solvents. While the parent compound, propanoic acid, is miscible with water, the lipophilic thiophene ring in this compound significantly reduces aqueous solubility.[6][7]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents possess dipoles but lack an acidic proton. They can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl proton. Acetone and ethanol have been qualitatively reported as effective solvents.[3]

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. They will preferentially solvate the thiophene ring and the propyl chain. While the parent thiophene is soluble in these solvents, the highly polar carboxylic acid group will limit overall solubility.[8] Solubility is expected to be low in highly non-polar solvents like hexane.

Figure 1: Logical workflow for solvent selection based on solute functional groups.

Advanced Predictive Model: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model is an invaluable tool. It deconstructs the total Hildebrand solubility parameter (δt) into three components representing different intermolecular forces:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding.

The principle is that substances with similar HSP values are likely to be soluble in one another. The distance (Ra) between the HSPs of the solute and solvent in a 3D "solubility space" can be calculated:

Ra² = 4(δd,solute - δd,solvent)² + (δp,solute - δp,solvent)² + (δh,solute - δh,solvent)²

A smaller Ra value indicates a higher likelihood of solubility. While the HSP values for this compound are not published, they can be estimated using group contribution methods or determined experimentally by testing its solubility in a range of characterized solvents. This guide provides the HSPs for common solvents to facilitate this process.

Table 2: Properties and Hansen Solubility Parameters of Common Organic Solvents

| Solvent | Dielectric Constant | Polarity Index | δd (MPa½) | δp (MPa½) | δh (MPa½) |

| Polar Protic | |||||

| Water | 80.1 | 10.2 | 15.5 | 16.0 | 42.3 |

| Methanol | 32.7 | 5.1 | 14.9 | 12.3 | 22.3 |

| Ethanol | 24.5 | 4.3 | 15.8 | 8.8 | 19.4 |

| Isopropanol | 19.9 | 3.9 | 15.8 | 6.1 | 16.4 |

| Polar Aprotic | |||||

| Acetone | 20.7 | 5.1 | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 37.5 | 5.8 | 15.3 | 18.0 | 6.1 |

| Ethyl Acetate | 6.0 | 4.4 | 15.8 | 5.3 | 7.2 |

| Dichloromethane | 8.9 | 3.1 | 17.0 | 7.3 | 7.1 |

| Tetrahydrofuran (THF) | 7.6 | 4.0 | 16.8 | 5.7 | 8.0 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | 18.4 | 16.4 | 10.2 |

| Non-Polar | |||||

| Toluene | 2.4 | 2.4 | 18.0 | 1.4 | 2.0 |

| Hexane | 1.9 | 0.1 | 14.9 | 0.0 | 0.0 |

Data compiled from various sources. HSP values are standard literature values.[9][10]

Experimental Protocol: Gravimetric Shake-Flask Method

The definitive way to determine solubility is through experimentation. The equilibrium shake-flask method is a reliable and widely accepted technique.[11]

Figure 2: Experimental workflow for the equilibrium shake-flask solubility determination.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (HPLC grade)

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation. A good starting point is ~50-100 mg per 2-3 mL of solvent.

-

Accurately add a known volume of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture at a consistent speed that ensures the solid is well-suspended but avoids excessive vortexing.

-

Allow the system to equilibrate for at least 24 hours. For crystalline compounds, 48 to 72 hours may be necessary to ensure true equilibrium is reached.[6] Preliminary experiments can be run to determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle for at least 30 minutes in the temperature-controlled environment.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the solution into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute a known volume of the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

-

Concentration Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the standards and the diluted sample using a validated analytical method (e.g., HPLC-UV at the λmax of the thiophene chromophore).

-

Construct a calibration curve (absorbance vs. concentration) and determine the concentration of the diluted sample from its response.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) × (Dilution Factor)

-

The experiment should be performed in triplicate for each solvent to ensure reproducibility.

-

Data Presentation

Organizing experimental results in a structured format is crucial for analysis and comparison.

Table 3: Template for Recording Experimental Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

Conclusion

The is a complex function of its unique molecular structure, driven by a balance between the polar carboxylic acid group and the lipophilic thienylpropyl moiety. This guide provides a robust framework for understanding and predicting this behavior. By combining theoretical principles with predictive tools like Hansen Solubility Parameters and rigorous experimental methodologies such as the shake-flask method, researchers can confidently select appropriate solvents and quantify solubility. This knowledge is fundamental to advancing the use of this compound in pharmaceutical development and chemical synthesis, enabling more efficient process design, formulation, and purification.

References

- Solubility of Things. (n.d.). Thiophene.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.

- Chem LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- University Course Material. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a relevant university chemistry lab manual.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- University Course Material. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a relevant university chemistry lab manual.

- Scribd. (n.d.). Solubility Testing of Organic Compounds.

- World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based biowaivers.

- Patil, S. B., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Medicinal Chemistry.

- ResearchGate. (2016). Experimental Determination of the Solubility of Thiophene in Carbon Dioxide and in Carbon Dioxide + Ethanol.

- Chemguide. (n.d.). An introduction to carboxylic acids.

- Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- PubChem. (n.d.). 3-(Thiophen-3-yl)propanoic acid.

- University Course Material. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from a relevant university chemistry lab manual.

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- Ataman Kimya. (n.d.). 3-THIOPROPIONIC ACID.

- PrepChem. (n.d.). Synthesis of A: this compound.

- Stenutz, R. (n.d.). Hansen solubility parameters.

- Hansen, C. M. (n.d.). Hansen Solubility Parameters (HSP) Data.

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters....

Sources

- 1. Increased binding of thiophene-based ligands to mercury(ii) with water solubilizing functional groups - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]

- 5. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Hansen solubility parameters [stenutz.eu]

- 10. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 11. Development of QSAR models for in silico screening of antibody solubility - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data of 3-(2-Thienyl)propanoic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(2-Thienyl)propanoic Acid

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 5928-51-8), a key intermediate in organic synthesis and drug development.[1][2] The structural elucidation of this molecule is paramount for ensuring purity, understanding reactivity, and meeting regulatory standards. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just the data, but the underlying scientific rationale for the experimental approach and interpretation.

This compound is an organic compound featuring a thiophene ring connected to a propanoic acid tail.[1] Its molecular formula is C₇H₈O₂S, with a molecular weight of 156.21 g/mol .[3] The unique combination of an aromatic, sulfur-containing heterocycle and a carboxylic acid functional group makes its precise characterization essential. Spectroscopic analysis provides an unambiguous confirmation of its chemical structure.

This guide will proceed through a logical workflow, mirroring the process a researcher would undertake for structural verification.

Sources

Introduction: The Thiophene Propanoic Acid Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Thiophene Propanoic Acid Derivatives

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile pharmacological properties.[1][2][3] Its structural and electronic characteristics, including its aromaticity and the electron-donating nature of the sulfur atom, allow it to serve as a bioisosteric replacement for the phenyl ring, often improving physicochemical properties, metabolic stability, and target binding affinity.[4][5] When this versatile ring is functionalized with a propanoic acid moiety, it gives rise to a class of derivatives with a distinct and potent range of biological activities. The propanoic acid group, in particular, can enhance solubility and provide a critical carboxylic acid functional group for interacting with biological targets, such as the active sites of enzymes.[2][6]

This technical guide offers a comprehensive exploration of the diverse biological activities of thiophene propanoic acid derivatives, intended for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of their therapeutic potential, details the structure-activity relationships (SAR) that govern their efficacy, and provides robust, field-proven experimental protocols for their evaluation.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Chronic inflammatory diseases represent a significant therapeutic challenge, and non-steroidal anti-inflammatory drugs (NSAIDs) remain a primary treatment, despite known side effects.[2][7] Thiophene propanoic acid derivatives have emerged as powerful anti-inflammatory agents, primarily by inhibiting key enzymes in the arachidonic acid pathway: cyclooxygenases (COX) and lipoxygenases (LOX).[3][8]

Mechanism of Action: COX/LOX Inhibition

Inflammation is mediated by eicosanoids, such as prostaglandins and leukotrienes, which are synthesized from arachidonic acid.[9] COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which mediate pain, fever, and inflammation.[10] LOX enzymes, particularly 5-LOX, convert it into leukotrienes, which are potent chemoattractants and mediators of bronchoconstriction.[7]

Thiophene propanoic acid derivatives, such as the commercial drug Tiaprofenic acid , function by blocking the active sites of these enzymes.[2][11] The carboxylic acid group is often crucial for this interaction, mimicking the carboxylate of the natural substrate, arachidonic acid. The thiophene ring provides a stable scaffold that can be functionalized to enhance potency and selectivity, particularly for the inducible COX-2 enzyme over the constitutive COX-1, a strategy aimed at reducing gastrointestinal side effects.[7][10]

Structure-Activity Relationship (SAR) Insights

Studies consistently show that specific structural features are critical for the anti-inflammatory activity of these compounds.[2]

-

The Propanoic Acid Moiety: Derivatives with a propanoic acid side chain often exhibit greater anti-inflammatory activity compared to those with an acetic acid chain, a phenomenon attributed to improved lipophilicity which may enhance cell membrane penetration and target engagement.[6]

-

Substituents on the Thiophene Ring: The presence of methyl, methoxy, or halogen groups on the thiophene ring or on an adjacent phenyl ring can significantly modulate COX/LOX inhibitory activity and selectivity.[2][7]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a reliable method for assessing the selective inhibitory activity of thiophene propanoic acid derivatives against the human COX-2 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compounds (dissolved in DMSO)

-

Celecoxib (positive control)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, with co-factors)

-

EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection

-

96-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds and the positive control (Celecoxib) in DMSO. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.

-

Assay Setup: To each well of a 96-well plate, add the reaction buffer, the COX-2 enzyme, and either the test compound, control, or vehicle (DMSO).

-

Causality Note: A vehicle control is essential to ensure that the solvent (DMSO) does not interfere with enzyme activity. A positive control (Celecoxib) validates that the assay can detect inhibition.

-

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions. The amount of PGE2 is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Anticancer Activity: A Multifaceted Approach

The thiophene scaffold is a key feature in numerous anticancer agents, and its derivatives have been shown to inhibit cancer cell growth through various mechanisms.[12][13] Thiophene-based compounds can induce apoptosis, arrest the cell cycle, and inhibit crucial signaling pathways involved in cancer progression.[13][14][15]

Mechanisms of Action

-

Kinase Inhibition: Many signaling pathways that drive cancer cell proliferation are regulated by protein kinases. Fused thiophene derivatives have been developed as potent inhibitors of kinases such as VEGFR-2 and AKT, thereby blocking downstream signaling required for cell survival and angiogenesis.[15]

-

Apoptosis Induction: Thiophene derivatives can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by activating caspases (e.g., caspase-3/7/8/9) and suppressing anti-apoptotic proteins like Bcl-2.[1][15]

-

Cell Cycle Arrest: Some compounds induce cell cycle arrest, for example in the G0/G1 phase, preventing cancer cells from replicating their DNA and dividing.[16]

-

Enzyme Inhibition: Derivatives of 2-(thiophen-2-yl)acetic acid, a close structural relative of propanoic acid derivatives, have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in both inflammation and cancer.[16]

In Vitro Anticancer Activity Data

The cytotoxic effects of thiophene derivatives are typically evaluated against a panel of human cancer cell lines.

| Compound Class | Cancer Cell Line | Activity (IC50 or Growth Inhibition) | Reference |

| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivative (8e) | NCI-60 Panel | Growth Inhibition at 0.411 to 2.8 μM | [14] |

| Thienopyrimidine derivative (3b) | HepG2 (Liver) | IC50: 3.105 µM | [15] |

| Thienopyrimidine derivative (3b) | PC-3 (Prostate) | IC50: 2.15 µM | [15] |

| Thienopyrrole derivative (4c) | HepG2 (Liver) | IC50: 3.023 µM | [15] |

| Thienopyrrole derivative (4c) | PC-3 (Prostate) | IC50: 3.12 µM | [15] |

Experimental Workflow: Anticancer Compound Screening

The process of identifying and characterizing novel anticancer agents follows a structured workflow, from initial broad screening to detailed mechanistic studies.

Antimicrobial and Neuroprotective Activities

Antimicrobial Potential

Thiophene derivatives have demonstrated broad-spectrum antimicrobial activity.[17][18] The propanoic acid moiety can contribute to this profile, and the overall activity is highly dependent on the substitution pattern on the thiophene ring.[17]

-

Mechanism: One key mechanism involves increasing the permeability of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[19] Molecular docking studies suggest these compounds may also bind to and disrupt the function of outer membrane proteins (OMPs) in Gram-negative bacteria.[19]

-

Activity Spectrum: Thiophene derivatives have shown bactericidal effects against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli, as well as activity against Gram-positive bacteria and fungi.[19][20][21] For instance, certain derivatives exhibit Minimum Inhibitory Concentration (MIC) values between 8 and 32 mg/L against colistin-resistant E. coli.[19]

Neuroprotective Effects

Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by protein aggregation, oxidative stress, and neuroinflammation.[22][23][24] Thiophene derivatives are promising therapeutic candidates due to their ability to cross the blood-brain barrier (BBB), a critical attribute for CNS drugs.[25]

-

Mechanism: Their neuroprotective effects are multi-faceted. They have been shown to:

-

Inhibit the aggregation of pathological proteins like amyloid-β (Aβ) and α-synuclein.[25]

-

Reduce oxidative stress through antioxidant properties.[22][25]

-

Inhibit acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine, which is a therapeutic strategy in Alzheimer's disease.[22][26]

-

Modulate neurotransmitter function, particularly dopamine and acetylcholine.[25]

-

Modulation of Metabolic Pathways: PPAR Agonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a central role in regulating lipid and glucose metabolism.[27] Agonists of PPARs are used to treat metabolic disorders like type 2 diabetes and dyslipidemia. Propanoic acid-based compounds, including some thiophene derivatives, have been identified as potent PPAR agonists.[28][29]

-

Mechanism of Action: Thiophene propanoic acid derivatives can act as partial or full dual agonists for PPARα and PPARγ.[28][30]

-

PPARα activation (primarily in the liver) stimulates fatty acid oxidation, leading to a reduction in serum triglycerides.[27]

-

PPARγ activation (primarily in adipose tissue) enhances insulin sensitivity and improves glucose homeostasis.[27]

-

Dual agonists offer the potential to address both dyslipidemia and insulin resistance with a single molecule.[29]

-

Conclusion and Future Directions

Thiophene propanoic acid derivatives represent a highly versatile and pharmacologically significant class of compounds. Their structural simplicity, synthetic accessibility, and ability to interact with a wide range of biological targets underscore their importance in modern drug discovery. The propanoic acid moiety is not merely a linker but a key functional group that actively participates in target binding and modulates the physicochemical properties of the molecule.

Future research should focus on leveraging computational tools and advanced synthetic methodologies to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The development of dual-action or multi-target agents, such as dual COX/LOX inhibitors or PPARα/γ agonists, holds particular promise for treating complex multifactorial diseases like chronic inflammation, cancer, and metabolic syndrome. Continued exploration of the structure-activity relationships will be paramount in unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu

- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry.

- inactivation of yeast-expressed human liver cytochrome P-450 2C9 by tienilic acid. PubMed.

- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis Online.

- In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI.

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegener

- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders.

- Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives.

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg

- Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. PubMed.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.

- Thiophene-based derivatives as anticancer agents: An overview on decade's work.

- A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed.

- Biological Activities of Thiophenes. MDPI.

- Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)

- Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. PubMed.

- Thiophene. Wikipedia.

- Biological Diversity of Thiophene: A Review.

- Thiophene-Based Compounds. MDPI.

- Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors.

- Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides.

- Synthesis of Thiophene and Their Pharmacological Activity.

- Two Thiophenes Compounds Are Partial Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists.

- Thiophene-Based Compounds with Potential Anti-Inflamm

- A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science.

- Two thiophenes compounds are partial peroxisome proliferator-activated receptor α/γ dual agonists. Semantic Scholar.

- Evaluating 2-(4-Phenylphenoxy)propanoic Acid and its Analogs in Cyclooxygenase (COX) Inhibition Assays. Benchchem.

- Synthesis, properties and biological activity of thiophene: A review.

- Synthesis, Characterization of thiophene derivatives and its biological applications.

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.

- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Organic Chemistry Research.

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Royal Society of Chemistry.

- Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PubMed.

- Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PMC.

- Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives.

- Thiophene synthesis. Organic Chemistry Portal.

- Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors.

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.

- Propanoic Acid-Based Dual PPARα/γ Agonists: A Comparative Biological Evaluation for Metabolic Disease Research. Benchchem.

- Novel pentameric thiophene derivatives for in vitro and in vivo optical imaging of a plethora of protein aggreg

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 15. mdpi.com [mdpi.com]

- 16. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

- 27. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Two thiophenes compounds are partial peroxisome proliferator-activated receptor α/γ dual agonists. | Semantic Scholar [semanticscholar.org]

The Strategic Role of 3-(2-Thienyl)propanoic Acid and its Congeners in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract